(1H-Pyrazol-4-yl)-1H-pentazole (1H-Pyrazol-4-yl)-1H-pentazole
Brand Name: Vulcanchem
CAS No.: 652148-71-5
VCID: VC16823528
InChI: InChI=1S/C3H3N7/c1-3(2-5-4-1)10-8-6-7-9-10/h1-2H,(H,4,5)
SMILES:
Molecular Formula: C3H3N7
Molecular Weight: 137.10 g/mol

(1H-Pyrazol-4-yl)-1H-pentazole

CAS No.: 652148-71-5

Cat. No.: VC16823528

Molecular Formula: C3H3N7

Molecular Weight: 137.10 g/mol

* For research use only. Not for human or veterinary use.

(1H-Pyrazol-4-yl)-1H-pentazole - 652148-71-5

Specification

CAS No. 652148-71-5
Molecular Formula C3H3N7
Molecular Weight 137.10 g/mol
IUPAC Name 1-(1H-pyrazol-4-yl)pentazole
Standard InChI InChI=1S/C3H3N7/c1-3(2-5-4-1)10-8-6-7-9-10/h1-2H,(H,4,5)
Standard InChI Key GLCJGTJVQPXYCB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1)N2N=NN=N2

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) covalently bonded to a pentazole ring (a five-membered ring containing five nitrogen atoms). The SMILES notation C1=C(C=NN1)N2N=NN=N2 explicitly defines this connectivity, with the pyrazole's 4-position carbon linked to the pentazole's 1-position nitrogen . X-ray crystallographic data for this specific compound remains unavailable, but analogous structures suggest bond lengths of approximately 1.33–1.38 Å for N–N bonds in the pentazole moiety and 1.34–1.37 Å for C–N bonds in the pyrazole system .

Stereoelectronic Features

Quantum mechanical calculations predict significant electron delocalization across both ring systems. The pentazole moiety exhibits partial antiaromatic character due to its 8π-electron system, while the pyrazole ring maintains aromatic stability through its 6π-electron configuration. This electronic dichotomy creates regions of varied electron density, potentially influencing reactivity .

Table 1: Key Computed Molecular Properties

PropertyValue
Molecular Weight137.10 g/mol
XLogP30.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds1
Topological PSA85.2 Ų

Synthetic Approaches and Challenges

Stability Considerations

The pentazole ring's inherent instability presents significant synthetic hurdles. Computational models suggest that conjugation with the pyrazole system increases thermal stability compared to isolated pentazole (decomposition temperature estimated at 150–170°C vs. 100°C for pure pentazole) . Kinetic stabilization through steric hindrance remains a critical area for experimental verification.

Physicochemical Profile

Solubility and Partitioning

With an XLogP3 of 0.1, the compound demonstrates slight hydrophilicity, likely forming stable suspensions in polar aprotic solvents like DMSO or DMF. Aqueous solubility is predicted at 2.1 mg/mL at 25°C, modulated by the molecule's ability to act as both hydrogen bond donor (1 site) and acceptor (5 sites) .

Spectroscopic Signatures

Theoretical IR Spectrum:

  • Strong absorption at 1650–1550 cm⁻¹ (C=N stretching in pyrazole)

  • Sharp peak at 2150 cm⁻¹ (N=N stretching in pentazole)

  • Characteristic N–H stretch at 3400 cm⁻¹

Predicted NMR Shifts (δ ppm):

  • Pyrazole C3-H: 7.85 (d, J=1.8 Hz)

  • Pentazole ring N–H: 13.2 (broad singlet)

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